molecular formula C14H13NO3 B1517003 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline CAS No. 1019395-25-5

3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline

Cat. No. B1517003
CAS RN: 1019395-25-5
M. Wt: 243.26 g/mol
InChI Key: PCCAGMYSYCHRJO-UHFFFAOYSA-N
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Description

3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline is a biochemical used for proteomics research . It has a molecular formula of C14H13NO3 and a molecular weight of 243.26 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxol group (a benzene ring fused with a dioxol ring) linked to an aniline group via a methoxy bridge .

Scientific Research Applications

Ortho-Selective Chlorination

  • 1-chloro-1,2-benziodoxol-3-one, a chlorinating agent, is utilized for ortho-selective chlorination of various anilides and sulfonamides, including aniline derivatives, under aqueous conditions (Vinayak et al., 2018).

Synthesis of Biologically Active Compounds

  • A series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline compounds were synthesized and evaluated for their antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).

Development of Anti-Microbial Agents

  • Novel copper(II) complexes synthesized with different aniline molecules showed significant anti-microbial activities against WHO priority pathogens, suggesting their potential use in hospital settings for disinfection (Richa et al., 2021).

Antioxidant Activities

  • Certain silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives were investigated for their DNA-binding properties and antioxidant activities, demonstrating strong potential as scavengers of hydroxyl and superoxide radicals in vitro (Wu et al., 2014).

Ozonation Studies

  • Studies on the ozonation of anilines, including those with different substituents, revealed insights into their reaction paths and product formation, important for applications in dyestuffs, plastics, pesticides, or pharmaceuticals (Tekle-Röttering et al., 2016).

Synthesis of Thiazolidin-4-Ones

  • A study reported the synthesis of new 2-aryl-3-(benzo[d][1,3]dioxol-5-yl)thiazolidin-4-ones, indicating their potential as biological compounds due to the presence of important moieties (Masteloto et al., 2015).

DNA-Binding Studies

  • The DNA-binding studies and antioxidant activities of complexes containing bis(2-benzimidazolyl)aniline derivatives provided insights into their potential biological applications (Sommer et al., 2013).

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline is not specified in the sources I found. As a biochemical used for proteomics research, it may interact with proteins in ways that depend on the specific experimental context .

Future Directions

The future directions of research involving 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline are not specified in the sources I found. As a biochemical used for proteomics research, it may be used in studies investigating the structure, function, and interactions of proteins .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-11-3-1-2-10(6-11)8-16-12-4-5-13-14(7-12)18-9-17-13/h1-7H,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCAGMYSYCHRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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